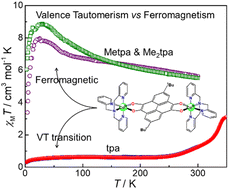Tuning the magnetic properties of dinuclear cobalt–tetraoxolene compounds: from valence tautomerism to ferromagnetic coupling†
Inorganic Chemistry Frontiers Pub Date: 2023-10-24 DOI: 10.1039/D3QI01706K
Abstract
The reaction of a non-innocent ligand 2,7-di-tert-butyl-pyrene-4,5,9,10-tetraone (pyreneQ–Q, Q = quinone), Co2(CO)8, and tris(2-pyridylmethyl)amine derivatives (Mentpa) gave rise to a series of dinuclear cobalt–tetraoxolene compounds formulated as {[Co(Mentpa)]2(pyreneSq–Sq)}[Co(CO)4]2·S (Sq = semiquinone; n = 0, S = 2C6H5CH3 for 3; n = 1 for 4; n = 2, S = 2CHCl3 for 5). Magnetic measurements and single-crystal X-ray diffraction studies revealed that compound 3 underwent incomplete valence tautomeric transition, while compounds 4 and 5 maintained in the steady electronic structure of {CoII-HS–pyreneSq–Sq–CoII-HS} in the whole temperature range. Remarkably, strong ferromagnetic interactions in both 4 and 5 were confirmed by experimental and theoretical studies. Theoretical calculations showed that the successive introduction of methyl groups enhanced the steric rigidity of tpa, and hence the {CoII-HS–pyreneSq–Sq–CoII-HS} state was stabilized sterically and electronically, which in turn altered the energetic order and gap among the different electronic states, which resulted in distinct magnetic properties.


Recommended Literature
- [1] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†
- [2] Progress on photocatalytic semiconductor hybrids for bacterial inactivation
- [3] Front cover
- [4] The photometric determination of phosphorus in low-alloy steels
- [5] Chemical route derived bismuth ferrite thin films and nanomaterials
- [6] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [7] Microfluidic array surface ion-imprinted monolithic capillary microextraction chip on-line hyphenated with ICP-MS for the high throughput analysis of gadolinium in human body fluids†
- [8] Quinoxalino-fused sultines and their application in Diels–Alder reactions
- [9] Energized nitro-substituted azoles through ether bridges†
- [10] Cu-Photoredox-catalyzed C(sp)–C(sp3) coupling of redox-active esters with terminal alkynes†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 157730-74-0
-
CAS no.: 16514-83-3
-
CAS no.: 113305-56-9
-
CAS no.: 14919-36-9









